The first paper discusses the synthesis of a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives and their evaluation as inhibitors of ribonucleotide reductase activity, which is a key enzyme in DNA synthesis. These compounds have shown cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia. The most biologically active compounds were found to be potent inhibitors of ribonucleotide reductase activity, with low IC50 values, and they significantly prolonged the survival time of L1210 leukemia-bearing mice1.
The second paper focuses on a series of diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates synthesized via the Kabachnik–Fields reaction. These compounds were computationally analyzed for their potential as therapeutic agents against breast cancer by targeting the aromatase enzyme. The in vitro anti-cell proliferation activity against MBC-MCF7 cells confirmed several compounds as promising, with low cell viability at certain concentrations. Additionally, these compounds exhibited antioxidant activity, with some showing higher activity than the standard antioxidant ascorbic acid2.
The compounds related to methyl 2-(pyridin-2-ylamino)acetate have shown promise in the treatment of cancer. The derivatives synthesized in the first study were potent inhibitors of an enzyme crucial for DNA synthesis, which is a potential target for cancer therapy. The in vivo studies on mice with L1210 leukemia demonstrated significant increases in survival times, indicating the potential of these compounds in antineoplastic therapy1.
The second study revealed that the synthesized compounds possess antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which can lead to various diseases, including cancer. The compounds that exhibited higher antioxidant activity than ascorbic acid could be further explored for their potential in preventing or treating diseases associated with oxidative damage2.
The diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates were identified as potential therapeutic agents against breast cancer. The computational docking analysis and in vitro screening against MBC-MCF7 cells highlighted several compounds with promising anti-cell proliferation activity, suggesting their potential use in breast cancer treatment2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4